molecular formula C9H8ClFN2O2 B1450361 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride CAS No. 1417637-57-0

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

Cat. No. B1450361
CAS RN: 1417637-57-0
M. Wt: 230.62 g/mol
InChI Key: ZHQSQGZZIWRJGH-UHFFFAOYSA-N
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Description

“2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride” is a chemical compound with the empirical formula C9H8ClFN2O2 . It is a solid substance . The CAS number for this compound is 1417637-57-0 .


Molecular Structure Analysis

The SMILES string for this compound is O=C(O)CC1=CN(C=C(F)C=C2)C2=N1.Cl . The InChI key is ZHQSQGZZIWRJGH-UHFFFAOYSA-N . The molecular weight of this compound is 230.62 .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 230.62 . The empirical formula for this compound is C9H8ClFN2O2 .

Scientific Research Applications

Pharmaceutical Research

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: is a compound of interest in pharmaceutical research due to its structural similarity to compounds known to interact with the central nervous system (CNS). Derivatives of imidazo[1,2-a]pyridine, such as zolpidem, are utilized for treating conditions like insomnia . This suggests potential applications of the compound in developing new CNS-active drugs.

Bioimaging

The fluorescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for bioimaging applications. They can be used to design probes that are sensitive to environmental changes, such as pH levels within biological systems . This is crucial for understanding cellular processes and diagnosing diseases.

Chemical Synthesis

This compound can serve as a building block in chemical synthesis, particularly in the construction of complex molecules with imidazo[1,2-a]pyridine rings. These structures are common in various biologically active molecules, indicating the compound’s value in synthetic organic chemistry .

Safety and Toxicology

Understanding the safety profile of this compound is essential for its handling and use in research settings. Its toxicological data, such as acute toxicity and skin sensitization potential, provide valuable information for researchers to maintain safe laboratory practices .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Sens. 1 . The hazard statements for this compound are H301 - H317 - H318 . The precautionary statements are P261 - P280 - P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 - P333 + P313 .

properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSQGZZIWRJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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